molecular formula C8H7NO B125178 3-prop-2-ynyl-1H-pyridin-2-one CAS No. 154012-63-2

3-prop-2-ynyl-1H-pyridin-2-one

Cat. No. B125178
M. Wt: 133.15 g/mol
InChI Key: JFBBOOLQLARGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-prop-2-ynyl-1H-pyridin-2-one, also known as propargylpyridinone, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent due to its ability to inhibit the activity of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In

Mechanism Of Action

The mechanism of action of 3-prop-2-ynyl-1H-pyridin-2-one involves its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that is involved in the progression of Parkinson's disease. AChE is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the progression of Alzheimer's disease. HDACs are involved in the progression of cancer by regulating the expression of genes that are involved in cell growth and division.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-prop-2-ynyl-1H-pyridin-2-one include its ability to increase the levels of dopamine and acetylcholine in the brain, which can improve cognitive function in diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit the progression of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs, which are involved in the progression of diseases such as Parkinson's, Alzheimer's, and cancer. Additionally, it has been shown to have low toxicity and high selectivity for its target enzymes. One limitation of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-prop-2-ynyl-1H-pyridin-2-one. One direction is to explore its potential as a therapeutic agent for other diseases such as Huntington's and multiple sclerosis. Another direction is to develop more efficient synthesis methods for 3-prop-2-ynyl-1H-pyridin-2-one that can increase its yield and reduce the number of steps involved in the process. Additionally, future research can focus on developing analogs of 3-prop-2-ynyl-1H-pyridin-2-one that can improve its solubility and selectivity for its target enzymes.

Synthesis Methods

The synthesis of 3-prop-2-ynyl-1H-pyridin-2-one is a multi-step process that involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction produces 3-3-prop-2-ynyl-1H-pyridin-2-oneidine, which is then oxidized using a mild oxidizing agent such as hydrogen peroxide to form 3-prop-2-ynyl-1H-pyridin-2-one.

Scientific Research Applications

3-prop-2-ynyl-1H-pyridin-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to inhibit the activity of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are involved in the progression of diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are involved in the progression of cancer.

properties

CAS RN

154012-63-2

Product Name

3-prop-2-ynyl-1H-pyridin-2-one

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

3-prop-2-ynyl-1H-pyridin-2-one

InChI

InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h1,3,5-6H,4H2,(H,9,10)

InChI Key

JFBBOOLQLARGLJ-UHFFFAOYSA-N

SMILES

C#CCC1=CC=CNC1=O

Canonical SMILES

C#CCC1=CC=CNC1=O

synonyms

2(1H)-Pyridinone,3-(2-propynyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.